Cas no 851863-68-8 (2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole)

2-(Benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is a specialized organic compound featuring a cyclohexanecarbonyl core linked to a dihydroimidazole ring and a benzylsulfanyl moiety. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly in the development of heterocyclic frameworks. The benzylsulfanyl group enhances solubility and offers a handle for further functionalization, while the imidazole ring provides a versatile scaffold for coordination or catalysis. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, agrochemical research, and as an intermediate in the synthesis of complex molecules. The compound’s stability and modularity underscore its value in exploratory and process chemistry.
2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole structure
851863-68-8 structure
Product Name:2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole
CAS No:851863-68-8
MF:C17H22N2OS
MW:302.434382915497
CID:6595646
PubChem ID:4181102
Update Time:2025-06-12

2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole
    • Methanone, cyclohexyl[4,5-dihydro-2-[(phenylmethyl)thio]-1H-imidazol-1-yl]-
    • AKOS024588470
    • (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-cyclohexylmethanone
    • F0630-0189
    • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone
    • 851863-68-8
    • CCG-276628
    • Inchi: 1S/C17H22N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2
    • InChI Key: ROEIYNXJHVEPEZ-UHFFFAOYSA-N
    • SMILES: C(C1CCCCC1)(N1C(SCC2=CC=CC=C2)=NCC1)=O

Computed Properties

  • Exact Mass: 302.14528450g/mol
  • Monoisotopic Mass: 302.14528450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 58Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 444.7±38.0 °C(Predicted)
  • pka: 2.45±0.60(Predicted)

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2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole Related Literature

Additional information on 2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole

Comprehensive Analysis of 2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole (CAS No. 851863-68-8)

The compound 2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole (CAS No. 851863-68-8) is a specialized organic molecule with a unique structural framework. Its benzylsulfanyl and cyclohexanecarbonyl moieties contribute to its distinct chemical properties, making it a subject of interest in pharmaceutical and agrochemical research. This article delves into its molecular characteristics, potential applications, and relevance to current scientific trends, addressing common queries such as "What is the synthesis pathway for 2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole?" and "How does this compound interact with biological systems?".

From a structural perspective, 2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole features a dihydroimidazole core, which is known for its versatility in medicinal chemistry. The presence of a benzylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability in drug delivery systems. Researchers are particularly intrigued by its cyclohexanecarbonyl component, which may influence conformational stability and binding affinity. These attributes align with growing interest in "small molecule modulators" and "targeted therapeutics," topics frequently searched in academic databases.

In the context of synthetic applications, this compound serves as a valuable intermediate for constructing more complex architectures. Its imidazole ring is a common pharmacophore in FDA-approved drugs, sparking inquiries like "Can 2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole be used in kinase inhibitor development?" Recent studies suggest its potential in modulating enzyme activity, though detailed mechanistic investigations remain ongoing. The compound’s CAS No. 851863-68-8 is often cross-referenced in patent literature, highlighting its industrial relevance.

Environmental and safety profiles are also critical considerations. While not classified as hazardous, the compound’s benzylsulfanyl group warrants careful handling due to its reactivity under specific conditions. This aligns with broader discussions on "green chemistry alternatives" and "sustainable synthesis," which dominate contemporary research forums. Analytical techniques such as HPLC and NMR are typically employed to characterize its purity, addressing the question, "How to verify the quality of CAS 851863-68-8?"

Market trends indicate rising demand for custom synthesis of niche compounds like this, driven by pharmaceutical outsourcing and academic collaborations. Its long-tail keyword variations, such as "buy 2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole for research," reflect its commercial viability. Furthermore, computational modeling studies exploring its 3D conformation and QSAR (Quantitative Structure-Activity Relationship) are gaining traction, answering queries like "What are the predicted biological activities of this compound?"

In summary, 2-(benzylsulfanyl)-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole (CAS No. 851863-68-8) embodies a convergence of structural novelty and practical utility. Its interdisciplinary applications—spanning drug discovery, material science, and catalysis—make it a compelling case study for researchers navigating the "next-generation functional molecules" landscape. As innovation accelerates, this compound will likely remain a focal point in both peer-reviewed journals and industrial R&D pipelines.

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